molecular formula C12H8ClN3O2S B2858668 4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione CAS No. 1340874-40-9

4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione

Cat. No.: B2858668
CAS No.: 1340874-40-9
M. Wt: 293.73
InChI Key: RJSGHLOKHRRUCQ-UHFFFAOYSA-N
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Description

This compound features a fused pyrido-thiadiazine core with a 3-chlorophenyl substituent at position 4 and two sulfone (dione) groups at position 1. The λ⁶ notation indicates sulfur in the +6 oxidation state, forming a stable sulfone moiety. The structure combines aromaticity from the pyridine and thiadiazine rings, with electron-withdrawing chlorine and sulfone groups influencing reactivity and physicochemical properties. Its synthesis likely follows methods analogous to Haake and Schümmelfeder's work on thiatriazine derivatives, involving condensation reactions with sulfamoyl precursors .

Properties

IUPAC Name

4-(3-chlorophenyl)pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-9-3-1-4-10(7-9)16-8-15-19(17,18)11-5-2-6-14-12(11)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSGHLOKHRRUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NS(=O)(=O)C3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction proceeds through the formation of substituted amidines, which are then cyclized to the corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, amine derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyrido-Thiadiazine Derivatives: highlights 4H-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxides as a related class.
  • Triazolo-Pyrazine/Pyrrolo Derivatives : Compounds like those in –4 and 7–9 (e.g., pyrrolo-triazolopyrazines) share fused heterocyclic systems but lack the thiadiazine sulfone core. These analogs prioritize nitrogen-rich frameworks, which may enhance hydrogen bonding but reduce oxidative stability compared to sulfone-containing structures .

Substituent Effects

  • Chlorophenyl Position : The meta-chlorine (3-position) in the target compound contrasts with para-substituted analogs (e.g., 4-chlorophenyl in ’s compound 6e). Meta substitution may reduce steric hindrance in planar binding pockets while maintaining electron-withdrawing effects, influencing logP and solubility .
  • Sulfone vs. Thione/Sulfide: describes a triazole-thione with chlorophenyl groups.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The dione groups in the target compound facilitate hydrogen bonding, akin to ’s triazole-thione, which forms a hexamer via N–H···S/O interactions. This property may enhance crystallinity but complicate formulation .
  • Thermal Stability : Sulfones generally exhibit higher thermal stability than sulfides or thiones. ’s compound 6e (mp 80%) suggests moderate stability, while the target compound’s sulfone core may increase melting point .

Table: Comparative Data of Key Compounds

Compound Class Core Structure Substituents Key Properties Reference
Target Compound Pyrido-thiadiazine-1,1-dione 3-Chlorophenyl at C4 High polarity, sulfone stability
4H-Pyrido-thiadiazine-1,1-dioxide Pyrido-thiadiazine-1,1-dioxide Variable aryl groups Moderate solubility, tunable
Triazole-Thione () Triazole-thione 2-Chlorophenyl, thiocarbonyl Hexamer formation, H-bonding
Pyrrolo-Triazolopyrazine () Pyrrolo-triazolopyrazine Trifluoroethyl, ethyl Nitrogen-rich, complex synthesis
Thiadiazine-Amide () 1,3,4-Thiadiazine 4-Chlorophenyl, pyrazole-amide Moderate yield (80%), pale solid

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(3-chlorophenyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione, and what are their limitations?

  • Methodology : The compound can be synthesized via condensation of phenyl 2-aminopyridine-3-sulfonamide derivatives with triethyl orthoformate or orthoacetate under controlled conditions (45°C, 2 hours). This method yields 38–87% of the target product, depending on substituents. Key challenges include poor initial yields (~4%) in precursor synthesis and sensitivity to reaction conditions (e.g., temperature, solvent purity) .
  • Optimization : Use high-purity reagents and inert atmospheres to minimize side reactions.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on neighboring substituents (e.g., 3-chlorophenyl protons resonate at δ 7.2–7.8 ppm; pyridothiadiazine protons at δ 8.1–8.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 337.03 for C₁₃H₁₀ClN₃O₂S).
    • X-ray Crystallography : Resolve the boat conformation of the thiadiazine ring and planarity of the pyrido moiety, as seen in analogs like 3-ethylsulfanyl-5-methyl-1-phenyl-7-(pyrrolidin-1-yl)-1H-pyrimido[4,5-e][1,3,4]thiadiazine .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro screens : Test against potassium channels (historical relevance as aza-isosteres of antihypertensive agents) .
  • Antimicrobial assays : Use microbroth dilution (MIC) against S. aureus and E. coli, comparing with structurally related thiadiazines (e.g., triazolothiadiazine derivatives with MIC ≤ 8 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Substituent Effects :

  • 3-Chlorophenyl group : Critical for π-π stacking with target proteins. Replace with electron-withdrawing groups (e.g., 4-fluoro-3-methylphenyl) to modulate electron density .
  • Pyrido-thiadiazine core : Introduce methyl groups at C6 (as in 6-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide) to enhance solubility without compromising activity .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to potassium channels or bacterial enzymes .

Q. What mechanistic insights explain contradictory bioactivity data across analogs?

  • Case Study : While some pyrido-thiadiazines show potent potassium channel opening, others exhibit poor activity due to steric hindrance from bulky substituents (e.g., 2-(3-methoxybenzyl)-4-(p-tolyl)-derivatives) .
  • Resolution : Perform comparative molecular dynamics simulations to assess conformational flexibility and target compatibility .

Q. How can computational chemistry predict metabolic stability and toxicity?

  • ADMET Prediction :

  • Software : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, hepatotoxicity, and plasma protein binding.
  • Key Parameters : LogP ~2.5 (optimal for blood-brain barrier penetration); topological polar surface area (TPSA) < 90 Ų for oral bioavailability .

Q. What strategies improve synthetic scalability for preclinical studies?

  • Process Chemistry :

  • Replace triethyl orthoesters with cheaper alternatives (e.g., trimethyl orthoformate) without sacrificing yield.
  • Optimize column chromatography purification via gradient elution (hexane/EtOAc → DCM/MeOH) .
    • Quality Control : Implement HPLC-PDA (≥95% purity; C18 column, acetonitrile/water gradient) .

Key Recommendations for Researchers

  • Prioritize crystallographic validation to resolve structural ambiguities.
  • Combine in silico screening with high-throughput assays to identify lead candidates efficiently.
  • Address low synthetic yields via flow chemistry or microwave-assisted synthesis .

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